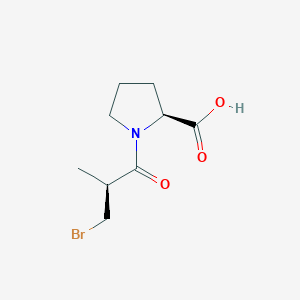

Captopril bromo analog

Descripción

Propiedades

IUPAC Name |

(2S)-1-[(2S)-3-bromo-2-methylpropanoyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14BrNO3/c1-6(5-10)8(12)11-4-2-3-7(11)9(13)14/h6-7H,2-5H2,1H3,(H,13,14)/t6-,7+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJYSAVFKJLHJHP-RQJHMYQMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CBr)C(=O)N1CCCC1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CBr)C(=O)N1CCC[C@H]1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20230443 | |

| Record name | Captopril bromo analog | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20230443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80629-35-2 | |

| Record name | Captopril bromo analog | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080629352 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Captopril bromo analog | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20230443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CAPTOPRIL BROMO ANALOG | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6HCR5N6952 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Synthesis and Characterization of Captopril Bromo Analog: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of the Captopril bromo analog, scientifically known as 1-[(2S)-3-Bromo-2-Methyl-1-oxopropyl]-L-proline. This compound is a structural analog of the potent angiotensin-converting enzyme (ACE) inhibitor, Captopril, where the thiol group is substituted with a bromine atom. Often identified as "Captopril impurity B," understanding its synthesis and characterization is crucial for quality control in Captopril production and for exploring the structure-activity relationships of Captopril analogs. This document details the synthetic pathway, experimental protocols for characterization, and summarizes key quantitative data.

Introduction

Captopril, the first orally active ACE inhibitor, revolutionized the treatment of hypertension and heart failure. Its mechanism of action relies on the interaction of its thiol group with the zinc ion in the active site of ACE. The this compound, 1-[(2S)-3-Bromo-2-Methyl-1-oxopropyl]-L-proline, represents a key synthetic intermediate and a potential impurity in the manufacturing of Captopril. The replacement of the pharmacologically active thiol group with a bromine atom is expected to significantly alter its biological activity, making its study valuable for understanding the chemical space around Captopril and for the development of novel analogs.

Synthesis Pathway

The synthesis of the this compound can be logically approached through the acylation of L-proline with a reactive derivative of 3-bromo-2-methylpropionic acid. This multi-step synthesis starts from readily available precursors.

Experimental Protocols

Synthesis of 3-Bromo-2-methylpropanoic Acid

This procedure is adapted from known methods of hydrohalogenation of α,β-unsaturated carboxylic acids.

-

Reaction Setup: To a solution of methacrylic acid (1.0 eq) in a suitable solvent (e.g., glacial acetic acid or an inert solvent like dichloromethane), add hydrobromic acid (HBr, ~1.1 eq, typically 48% aqueous solution) dropwise at 0°C with constant stirring.

-

Reaction Execution: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up and Purification: After completion of the reaction, the solvent is removed under reduced pressure. The crude product is then purified by distillation or recrystallization to yield 3-bromo-2-methylpropanoic acid.

Synthesis of 1-[(2S)-3-Bromo-2-Methyl-1-oxopropyl]-L-proline

This step involves the formation of an amide bond between L-proline and the acid chloride of 3-bromo-2-methylpropanoic acid.

-

Acid Chloride Formation: 3-Bromo-2-methylpropanoic acid (1.0 eq) is reacted with thionyl chloride (SOCl₂, ~1.2 eq) or oxalyl chloride in an inert solvent (e.g., dichloromethane) at room temperature to form 3-bromo-2-methylpropanoyl chloride. The reaction is typically stirred for 2-4 hours. The excess thionyl chloride and solvent are removed under reduced pressure.

-

Acylation of L-proline: L-proline (1.0 eq) is dissolved in an aqueous basic solution (e.g., NaOH or K₂CO₃) and cooled to 0°C. The freshly prepared 3-bromo-2-methylpropanoyl chloride, dissolved in a suitable organic solvent (e.g., toluene), is added dropwise to the L-proline solution while maintaining the pH between 8-9.

-

Reaction and Purification: The reaction mixture is stirred at room temperature for several hours. After completion, the aqueous layer is acidified to a pH of approximately 2-3 with a mineral acid (e.g., HCl). The product is then extracted with an organic solvent (e.g., ethyl acetate), and the organic layer is dried over anhydrous sodium sulfate. The solvent is evaporated to yield the crude this compound, which can be further purified by column chromatography or recrystallization.

Characterization Data

The structural confirmation of the synthesized this compound is achieved through various spectroscopic techniques.

Physical and Chemical Properties

| Property | Value |

| IUPAC Name | (2S)-1-[(2S)-3-bromo-2-methylpropanoyl]pyrrolidine-2-carboxylic acid |

| Synonyms | Captopril impurity B |

| CAS Number | 80629-35-2 |

| Molecular Formula | C₉H₁₄BrNO₃ |

| Molecular Weight | 264.12 g/mol [1] |

| Predicted Density | 1.555 g/cm³ |

| Predicted Boiling Point | 425.1 °C |

| Predicted Melting Point | 110-114 °C |

Spectroscopic Data (Predicted)

-

¹H NMR (Proton Nuclear Magnetic Resonance):

-

The spectrum is expected to show characteristic signals for the proline ring protons.

-

A doublet for the methyl group on the propanoyl chain.

-

A multiplet for the methine proton on the propanoyl chain.

-

A doublet of doublets for the diastereotopic protons of the bromomethyl group.

-

A broad singlet for the carboxylic acid proton.

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

-

Signals corresponding to the carbonyl carbons of the amide and carboxylic acid.

-

Signals for the carbons of the proline ring.

-

Signals for the methyl, methine, and bromomethyl carbons of the propanoyl side chain.

-

-

IR (Infrared) Spectroscopy:

-

A broad absorption band around 3300-2500 cm⁻¹ corresponding to the O-H stretching of the carboxylic acid.

-

A strong absorption band around 1700-1750 cm⁻¹ for the C=O stretching of the carboxylic acid.

-

A strong absorption band around 1600-1650 cm⁻¹ for the C=O stretching of the amide.

-

A C-Br stretching absorption, typically in the fingerprint region (below 800 cm⁻¹).

-

-

Mass Spectrometry (MS):

-

The mass spectrum should show a molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺ corresponding to the molecular weight of the compound.

-

A characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) will be observed for the molecular ion and any bromine-containing fragments.

-

Logical Workflow for Characterization

The following diagram illustrates a typical workflow for the characterization of the synthesized this compound.

Biological Activity Considerations

The thiol group of Captopril is essential for its potent ACE inhibitory activity. The substitution of this group with a bromine atom is expected to drastically reduce or eliminate its affinity for the ACE active site. While specific biological activity data for the this compound is scarce, it is reasonable to hypothesize that it would not exhibit significant ACE inhibition. However, as an alkylating agent, it might possess other, yet unexplored, biological activities or toxicities. Further research would be required to fully elucidate its pharmacological profile.

Conclusion

This technical guide has outlined the synthesis and characterization of the this compound, 1-[(2S)-3-Bromo-2-Methyl-1-oxopropyl]-L-proline. The provided synthetic pathway and characterization workflow offer a solid foundation for researchers interested in this and similar Captopril analogs. While this compound is often considered an impurity, its synthesis and characterization are vital for ensuring the quality of Captopril and for expanding the understanding of structure-activity relationships within this important class of therapeutic agents. Further investigation into its biological properties could also yield new insights.

References

An In-depth Technical Guide to the Chemical Properties of a Captopril Bromo Analog

For Researchers, Scientists, and Drug Development Professionals

Introduction

Captopril, the first orally active angiotensin-converting enzyme (ACE) inhibitor, revolutionized the treatment of hypertension and heart failure.[1] Its mechanism of action, centered on the inhibition of the renin-angiotensin-aldosterone system (RAAS), has been a cornerstone of cardiovascular therapy.[2] The structure-activity relationship (SAR) of captopril has been extensively studied, revealing key functional groups responsible for its potent inhibitory activity.[1][3] This guide explores the theoretical chemical properties of a bromo analog of captopril, providing a framework for its synthesis, characterization, and potential as a novel ACE inhibitor.

The introduction of a bromine atom, a halogen, onto the captopril scaffold could modulate its physicochemical properties, such as lipophilicity and metabolic stability, potentially influencing its pharmacokinetic and pharmacodynamic profile.

Predicted Chemical Properties

The chemical properties of a captopril bromo analog would be largely influenced by the core captopril structure, with modifications attributable to the presence of the bromine atom. The exact properties would depend on the position of the bromine substitution. Assuming a substitution on the methylpropanoyl side chain, the following properties can be anticipated.

Table 1: Predicted Physicochemical Properties of Captopril and its Bromo Analog

| Property | Captopril | This compound (Predicted) |

| Molecular Formula | C₉H₁₅NO₃S[4] | C₉H₁₄BrNO₃S |

| Molecular Weight | 217.29 g/mol [4] | ~296.18 g/mol |

| IUPAC Name | (2S)-1-[(2S)-2-methyl-3-sulfanylpropanoyl]pyrrolidine-2-carboxylic acid[4] | (2S)-1-[(2S)-2-(bromomethyl)-3-sulfanylpropanoyl]pyrrolidine-2-carboxylic acid (example) |

| Solubility | Soluble in water, methanol, ethanol, and chloroform. | Expected to have lower aqueous solubility and higher lipid solubility due to the hydrophobic nature of bromine. |

| pKa | Carboxylic acid: ~3.7, Thiol: ~9.8 | Similar pKa values expected for the core functional groups. |

| Reactivity | The thiol group is susceptible to oxidation, forming a disulfide dimer.[5] | The thiol group would retain its reactivity. The carbon-bromine bond may be susceptible to nucleophilic substitution. |

Mechanism of Action and Signaling Pathway

The primary mechanism of action of captopril and, by extension, its bromo analog, is the competitive inhibition of angiotensin-converting enzyme (ACE).[4] ACE is a key enzyme in the renin-angiotensin-aldosterone system (RAAS), which regulates blood pressure and fluid balance.[3]

By inhibiting ACE, the bromo analog would prevent the conversion of angiotensin I to the potent vasoconstrictor angiotensin II.[3] This leads to vasodilation and a reduction in blood pressure. Additionally, ACE is responsible for the degradation of bradykinin, a vasodilator.[6] Inhibition of ACE by the bromo analog would therefore lead to increased levels of bradykinin, further contributing to the antihypertensive effect.

References

- 1. Captopril - Wikipedia [en.wikipedia.org]

- 2. nbinno.com [nbinno.com]

- 3. youtube.com [youtube.com]

- 4. Captopril | C9H15NO3S | CID 44093 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Structural relationships of angiotensin converting-enzyme inhibitors to pharmacologic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | Small molecule angiotensin converting enzyme inhibitors: A medicinal chemistry perspective [frontiersin.org]

The Core Mechanism of Captopril and its Analogs: An In-depth Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the mechanism of action of captopril, the first-in-class angiotensin-converting enzyme (ACE) inhibitor, and its analogs. It delves into the molecular interactions governing ACE inhibition, presents quantitative data on the inhibitory potency of various captopril derivatives, and offers detailed experimental protocols for assessing ACE inhibitory activity. Furthermore, this document explores the structure-activity relationships that dictate the efficacy of these compounds and their pharmacokinetic profiles. Visual diagrams generated using Graphviz are provided to illustrate key signaling pathways and experimental workflows, offering a clear and concise reference for researchers in pharmacology and drug development.

Introduction: The Renin-Angiotensin-Aldosterone System and the Role of ACE

The Renin-Angiotensin-Aldosterone System (RAAS) is a critical regulator of blood pressure and cardiovascular homeostasis. A key component of this cascade is the Angiotensin-Converting Enzyme (ACE), a zinc-dependent dipeptidyl carboxypeptidase. ACE catalyzes the conversion of the inactive decapeptide angiotensin I to the potent vasoconstrictor angiotensin II. Angiotensin II exerts its effects by binding to AT1 receptors, leading to vasoconstriction, increased aldosterone secretion, and sodium and water retention, all of which contribute to an elevation in blood pressure. ACE is also responsible for the degradation of bradykinin, a potent vasodilator. Therefore, inhibition of ACE presents a dual benefit: it decreases the production of the vasoconstrictor angiotensin II and potentiates the effects of the vasodilator bradykinin.

Captopril: The Archetypal ACE Inhibitor

Captopril was the first orally active ACE inhibitor and its development marked a significant milestone in the treatment of hypertension and heart failure. Its mechanism of action is centered on its ability to directly bind to the active site of ACE, thereby preventing the binding and conversion of angiotensin I.

Molecular Mechanism of Action

The inhibitory activity of captopril is attributed to three key structural features that interact with the active site of ACE:

-

A Terminal Carboxyl Group: This group forms an ionic bond with a positively charged residue, such as an arginine or lysine, in the S1' subsite of the ACE active site.

-

An Amido Carbonyl Group: This group participates in hydrogen bonding with amino acid residues within the enzyme's active site.

-

A Zinc-Binding Group: Captopril possesses a sulfhydryl (-SH) group that coordinates with the essential zinc ion (Zn²⁺) in the catalytic center of ACE. This interaction is crucial for its high inhibitory potency.

The binding of captopril to the active site of ACE is a reversible and competitive inhibition.

Quantitative Analysis of ACE Inhibition

The potency of captopril and its analogs as ACE inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) and their inhibitory constant (Ki). The IC50 value represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50%, while the Ki value is a measure of the inhibitor's binding affinity to the enzyme.

| Compound | IC50 (nM) | Ki (nM) | Notes |

| Captopril | 1.7 - 23 | 1.7 | The archetypal ACE inhibitor. |

| Zofenoprilat (active metabolite of Zofenopril) | 11 | - | Sulfhydryl-containing analog. |

| (2S,4R)-4-fluoro-captopril | - | - | A halogenated analog. In vivo studies show displaceable uptake in organs with high ACE concentration[1]. |

| Sec-Pro-OMe dipeptide | 342 | - | Selenium-containing analog. |

| Sec-Pro-Phe-OMe tripeptide | 183.2 | - | Addition of a phenylalanine residue enhances activity. |

| Cys-Pro-OMe dipeptide | 6480 | - | Cysteine-containing analog with lower potency. |

Structure-Activity Relationship of Captopril Analogs

The development of captopril analogs has been driven by the desire to improve pharmacokinetic properties, reduce side effects, and enhance potency. The structure-activity relationship (SAR) studies have revealed several key insights:

-

The Proline Moiety: The proline residue is crucial for potent inhibition, fitting into the S2' subsite of ACE.

-

The Zinc-Binding Group: While the sulfhydryl group in captopril is highly effective, it has been associated with side effects like skin rashes and taste disturbances. This led to the development of analogs with other zinc-binding moieties, such as carboxylate (e.g., enalaprilat) and phosphinate groups.

-

Side Chain Modifications: Modifications to the side chain can influence the compound's interaction with the S1 and S2 subsites of ACE, thereby affecting its potency and selectivity. For instance, the addition of a phenylalanine residue to selenium-containing analogs has been shown to increase their inhibitory activity.

Experimental Protocols for ACE Inhibition Assays

The determination of the ACE inhibitory activity of captopril and its analogs can be performed using various in vitro assays. The most common methods are based on spectrophotometric or high-performance liquid chromatography (HPLC) detection of the product formed from the enzymatic cleavage of a synthetic substrate.

HPLC-Based ACE Inhibition Assay

This method is considered a gold standard due to its high sensitivity and specificity.

Principle: The assay measures the amount of hippuric acid (HA) produced from the ACE-catalyzed hydrolysis of the substrate hippuryl-histidyl-leucine (HHL). The inhibitor's activity is determined by its ability to reduce the formation of HA.

Reagents:

-

Angiotensin-Converting Enzyme (ACE) from rabbit lung

-

Hippuryl-L-histidyl-leucine (HHL)

-

Hippuric Acid (HA) standard

-

Borate buffer (100 mM, pH 8.3) with 300 mM NaCl

-

1 M HCl (for stopping the reaction)

-

Mobile phase for HPLC (e.g., a mixture of acetonitrile and water with 0.1% trifluoroacetic acid)

Procedure:

-

Prepare a stock solution of the inhibitor (e.g., captopril analog) in a suitable solvent.

-

In a microcentrifuge tube, pre-incubate 20 µL of the inhibitor solution (or buffer for control) with 20 µL of ACE solution (e.g., 2 mU) at 37°C for 5-10 minutes.

-

Initiate the enzymatic reaction by adding 50 µL of HHL solution (e.g., 2.17 mM).

-

Incubate the reaction mixture at 37°C for 30-60 minutes.

-

Stop the reaction by adding 250 µL of 1 M HCl.

-

Filter the reaction mixture through a 0.45 µm syringe filter.

-

Inject a defined volume of the filtrate into a C18 reverse-phase HPLC column.

-

Monitor the elution of hippuric acid by UV detection at 228 nm.

-

Quantify the peak area of hippuric acid and calculate the percentage of ACE inhibition using the following formula: % Inhibition = [1 - (Peak Area of HA with Inhibitor / Peak Area of HA in Control)] x 100

-

Determine the IC50 value by plotting the percentage of inhibition against different concentrations of the inhibitor.

Spectrophotometric ACE Inhibition Assay

This method offers a simpler and higher-throughput alternative to HPLC.

Principle: Similar to the HPLC method, this assay relies on the hydrolysis of HHL by ACE to produce hippuric acid. The hippuric acid is then extracted and quantified by measuring its absorbance in the UV spectrum.

Reagents:

-

Same as for the HPLC-based assay, with the addition of an extraction solvent (e.g., ethyl acetate).

Procedure:

-

Follow steps 1-5 of the HPLC-based assay protocol.

-

Extract the hippuric acid by adding 1.5 mL of ethyl acetate and vortexing vigorously.

-

Centrifuge the mixture to separate the organic and aqueous phases.

-

Carefully transfer 1 mL of the upper ethyl acetate layer to a new tube.

-

Evaporate the ethyl acetate to dryness.

-

Reconstitute the dried hippuric acid in a suitable volume of buffer or water.

-

Measure the absorbance of the solution at 228 nm using a UV-Vis spectrophotometer.

-

Calculate the percentage of inhibition and the IC50 value as described for the HPLC method.

Pharmacokinetics of Captopril and its Analogs

The clinical efficacy of an ACE inhibitor is not solely dependent on its in vitro potency but also on its pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME).

| Parameter | Captopril | Notes |

| Bioavailability | ~60-75% | Reduced by food. |

| Time to Peak Plasma Concentration (Tmax) | ~1 hour | Rapid onset of action. |

| Plasma Protein Binding | 25-30% | |

| Metabolism | Partially metabolized to disulfides. | |

| Elimination Half-life | ~2 hours | Requires multiple daily doses. |

| Excretion | Primarily renal. | Dose adjustment may be needed in renal impairment. |

The development of captopril analogs has often aimed at improving these pharmacokinetic parameters. For instance, the introduction of ester groups to create prodrugs (e.g., enalapril) enhances oral bioavailability.

Visualizing the Mechanism and Workflows

Signaling Pathway of the Renin-Angiotensin-Aldosterone System

Caption: The Renin-Angiotensin-Aldosterone System and the inhibitory action of Captopril.

Experimental Workflow for HPLC-Based ACE Inhibition Assay

Caption: Workflow for determining ACE inhibitory activity using an HPLC-based assay.

Conclusion

Captopril and its analogs remain a cornerstone in the management of cardiovascular diseases. Their mechanism of action, centered on the competitive inhibition of the angiotensin-converting enzyme, has been extensively studied and provides a classic example of rational drug design. This technical guide has summarized the key molecular interactions, quantitative measures of inhibition, structure-activity relationships, and essential experimental protocols relevant to the study of these important therapeutic agents. The continued exploration of captopril analogs, including those with novel chemical modifications, holds promise for the development of next-generation ACE inhibitors with improved efficacy and safety profiles.

References

In Vitro Stability of Captopril and its Bromo Analog: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro stability of Captopril, a potent angiotensin-converting enzyme (ACE) inhibitor. Due to the limited direct literature on its bromo analog, this document focuses on the well-established stability profile of Captopril, offering insights that are crucial for predicting and evaluating the stability of its halogenated derivatives. The principles, experimental designs, and analytical methodologies detailed herein are directly applicable to the study of a Captopril bromo analog.

Core Concepts in Captopril Stability

Captopril's stability is primarily challenged by its susceptibility to oxidation. The thiol (-SH) group in its structure is readily oxidized to form Captopril disulfide, the major degradation product.[1][2][3] This oxidative degradation is influenced by several factors, including pH, temperature, oxygen concentration, and the presence of metal ions and certain excipients.[2][3][4]

Understanding the kinetics and pathways of Captopril degradation is fundamental for the development of stable pharmaceutical formulations. Studies have shown that Captopril degradation can follow apparent first-order or zero-order kinetics depending on the conditions.[3][4][5]

Quantitative Stability Data

The following tables summarize quantitative data on the stability of Captopril under various in vitro conditions, compiled from multiple studies. These data provide a baseline for designing stability studies for Captopril analogs.

Table 1: Degradation Kinetics of Captopril Under Various Conditions

| Condition | Kinetics | Rate Constant (k) | Half-life (t½) / Shelf-life (t₉₀) | Reference |

| 0.1 mg/mL in acetate, citric, and phosphate buffers (pH 6.0, 80°C) | Apparent first-order | Rate increases with buffer concentration | Not specified | [6] |

| Aqueous solution (pH 3, 36°C) | Apparent zero-order (at 1 mg/mL) | Not specified | t₉₀ = 7 days (for 1 mg/mL) | [3] |

| pH range 6.6 to 8.0 (32°C), controlled oxygen | First-order to zero-order transition as concentration decreases | Dependent on pH, oxygen pressure, and cupric ion concentration | Not specified | [2] |

Table 2: Stability of Captopril Solutions Under Different Storage Conditions

| Formulation | Storage Condition | Stability Period | Reference |

| 1 mg/mL in water with 0.1% EDTA-Na | 5°C and room temperature | Chemically and microbiologically stable for two years | [3] |

| 1 mg/mL in distilled water, protected from light | 4°C | Stable for 30 days | [3] |

| Solution from tablets in water | 5°C | Stable for about 20 days | [3][5] |

| Solution from powder in water | 5°C | Stable for about 27 days | [3][5] |

| 1 and 5 mg/mL with sorbitol, EDTA, and sodium benzoate | 22°C, 12 months | Remained above 90% of initial concentration | [3] |

| Presence of sorbitol or glycerol | - | Accelerates degradation | [4] |

Experimental Protocols

Detailed methodologies are crucial for reproducible stability studies. The following sections outline key experimental protocols for assessing the in vitro stability of Captopril and its analogs.

Stability-Indicating HPLC Method

A robust stability-indicating analytical method is the cornerstone of any stability study. High-Performance Liquid Chromatography (HPLC) is the most common technique for quantifying Captopril and its degradation products.

Objective: To develop and validate an HPLC method capable of separating and quantifying Captopril from its primary degradation product, Captopril disulfide, and any other potential impurities.

Instrumentation:

-

HPLC system with a UV detector

-

C18 analytical column (e.g., 4.6 mm x 250 mm, 5 µm packing)

Reagents:

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Trifluoroacetic acid (TFA) or Methane sulfonic acid

-

Milli-Q water

-

Captopril reference standard

-

Captopril disulfide reference standard

Chromatographic Conditions (Example):

-

Mobile Phase: A mixture of water, acetonitrile, and an acidifier (e.g., 80:10:10:0.1 v/v/v/v water:acetonitrile:tetrahydrofuran:methane sulfonic acid). Isocratic elution is often sufficient.

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: 220 nm

-

Injection Volume: 20 µL

-

Column Temperature: Ambient

Method Validation: The method must be validated according to ICH guidelines, including specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantification (LOQ), and robustness.

Forced Degradation Studies

Forced degradation (stress testing) is essential to identify potential degradation products and establish the intrinsic stability of the molecule.

Objective: To subject the this compound to various stress conditions to accelerate degradation and elucidate degradation pathways.

Stress Conditions:

-

Acid Hydrolysis: Treat the drug solution with 1 M HCl at 70°C for 1 hour.[7]

-

Base Hydrolysis: Treat the drug solution with 0.1 M NaOH at 70°C for 1 hour.[7]

-

Oxidative Degradation: Treat the drug solution with 3% v/v H₂O₂ at 70°C for 1 hour.[7]

-

Thermal Degradation: Expose the solid drug or drug solution to dry heat (e.g., 70°C) for a specified period.

-

Photodegradation: Expose the drug solution to sunlight or a UV light source for a defined duration (e.g., 7 days).[3]

Procedure:

-

Prepare stock solutions of the this compound.

-

Expose the solutions to the stress conditions outlined above.

-

At specified time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration.

-

Analyze the samples using the validated stability-indicating HPLC method.

-

Compare the chromatograms of the stressed samples to that of an unstressed control to identify and quantify degradation products.

Visualizations

Captopril Oxidative Degradation Pathway

The primary degradation pathway of Captopril involves the oxidation of its thiol group to form a disulfide dimer.

Caption: Oxidative dimerization of Captopril.

Experimental Workflow for In Vitro Stability Testing

This workflow outlines the key steps in performing an in vitro stability study of a Captopril analog.

Caption: Workflow for stability assessment.

Considerations for the this compound

-

Oxidative Stability: The primary degradation pathway is still expected to be the oxidation of the thiol group to a disulfide. The presence of a bromine atom on the proline ring or the side chain is unlikely to significantly alter this fundamental reactivity.

-

Hydrolytic Stability: The amide bond in the Captopril structure is generally stable. The electronic effect of a bromine substituent would need to be considered, but significant changes in hydrolytic stability are not anticipated under typical physiological pH conditions.

-

Analytical Method: The existing HPLC methods for Captopril should serve as an excellent starting point for a bromo analog. The retention time will likely shift due to the change in polarity and molecular weight. The UV absorption maximum may also be slightly altered, necessitating a re-evaluation of the optimal detection wavelength. Method re-validation will be essential.

-

Forced Degradation: The forced degradation conditions used for Captopril are directly applicable to its bromo analog. It will be important to perform a thorough peak purity analysis to ensure that no new, co-eluting degradation products are formed.

Conclusion

The in vitro stability of Captopril is well-characterized, with oxidative degradation to Captopril disulfide being the primary concern. The extensive body of knowledge on Captopril's stability, including quantitative data, detailed experimental protocols, and established analytical methods, provides a robust framework for investigating the stability of its bromo analog. By applying the principles and methodologies outlined in this guide, researchers and drug development professionals can efficiently design and execute comprehensive in vitro stability studies for novel Captopril derivatives.

References

- 1. phmethods.net [phmethods.net]

- 2. Kinetics and mechanism of captopril oxidation in aqueous solution under controlled oxygen partial pressure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Influence of formulation properties on chemical stability of captopril in aqueous preparations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Stability of captopril in some aqueous systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. ijpsonline.com [ijpsonline.com]

The Solubility Profile of Captopril Bromo Analog: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical and practical considerations regarding the solubility of a bromo analog of Captopril. In the absence of direct experimental data for this specific analog, this document synthesizes information on the known solubility of Captopril, the influence of halogenation on drug-like molecules, and established methodologies for solubility determination. This guide is intended to serve as a valuable resource for researchers and drug development professionals by offering a predictive framework and detailed experimental protocols to facilitate further investigation into the physicochemical properties of Captopril derivatives.

Introduction

Captopril, the first-in-class angiotensin-converting enzyme (ACE) inhibitor, is a well-established therapeutic agent for the management of hypertension and heart failure.[1] Its efficacy is intrinsically linked to its physicochemical properties, including its solubility, which governs its absorption and bioavailability. The exploration of Captopril analogs, including halogenated derivatives, is a strategic approach in medicinal chemistry to potentially enhance therapeutic activity, modulate pharmacokinetic profiles, and develop new intellectual property.

The introduction of a bromine atom to the Captopril scaffold is anticipated to significantly alter its physicochemical characteristics. Bromination can influence a molecule's lipophilicity, crystal lattice energy, and intermolecular interactions, all of which are key determinants of solubility.[2][3] Understanding these potential changes is crucial for the rational design and development of novel Captopril-based therapeutics.

This guide will first review the known solubility of the parent compound, Captopril. It will then delve into the theoretical impact of bromination on molecular properties relevant to solubility. Finally, it will provide detailed experimental protocols for the systematic determination of the solubility of a Captopril bromo analog in various solvents, a critical step in preclinical development.

Captopril: A Solubility Profile of the Parent Compound

Captopril is a white to off-white crystalline powder.[4] Its solubility in various solvents has been documented and is summarized in the table below. This data serves as a crucial baseline for predicting the solubility of its bromo analog.

| Solvent | Solubility Description | Quantitative Data (approx.) | Reference |

| Water | Freely soluble | ~160 mg/mL | [4] |

| Methanol | Freely soluble | - | [4] |

| Dichloromethane | Freely soluble | - | [4] |

| Chloroform | Freely soluble | - | [4] |

| Ethanol | Freely soluble | - | [4] |

| Ethyl Acetate | Sparingly soluble | - | [4] |

Note: "Freely soluble" generally implies that less than 10 parts of solvent are required to dissolve 1 part of solute.

Theoretical Impact of Bromination on Solubility

The substitution of a hydrogen atom with a bromine atom in the Captopril molecule can induce several physicochemical changes that collectively influence its solubility profile.

-

Increased Lipophilicity: Bromine is more lipophilic than hydrogen. Its introduction is expected to increase the overall lipophilicity of the Captopril analog. This generally leads to decreased solubility in polar solvents like water and increased solubility in non-polar organic solvents .[2]

-

Molecular Weight and Size: The addition of a bromine atom significantly increases the molecular weight and size of the molecule. This can affect the crystal packing and the energy required to overcome lattice forces during dissolution, potentially leading to lower aqueous solubility.

-

Polarity and Dipole Moment: The carbon-bromine bond is polar. The introduction of this bond will alter the molecule's overall dipole moment. Depending on the position of the bromine atom, this could either increase or decrease interactions with polar solvents.[5]

-

Halogen Bonding: Bromine atoms can participate in halogen bonding, a non-covalent interaction with electron-donating atoms. This could influence how the molecule interacts with itself in the solid state and with solvent molecules, thereby affecting solubility.[6]

Given these factors, it is reasonable to hypothesize that a bromo analog of Captopril will exhibit lower solubility in aqueous and polar protic solvents compared to the parent drug, while showing enhanced solubility in non-polar organic solvents.

Experimental Protocols for Solubility Determination

Accurate determination of the solubility of a this compound is essential. The following are detailed methodologies for key experiments.

Equilibrium Solubility Determination (Shake-Flask Method)

This is the gold standard method for determining thermodynamic solubility.

Objective: To determine the saturation concentration of the this compound in a specific solvent at a constant temperature.

Materials:

-

This compound (solid)

-

Selected solvents (e.g., water, phosphate buffered saline pH 7.4, methanol, ethanol, dichloromethane, ethyl acetate, etc.)

-

Scintillation vials or glass flasks with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE or PVDF)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

-

Analytical balance

Procedure:

-

Add an excess amount of the this compound to a vial containing a known volume of the test solvent. The solid should be in excess to ensure that a saturated solution is formed.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitate for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.

-

After the incubation period, visually inspect the vials to confirm the presence of undissolved solid.

-

Centrifuge the samples at a high speed to pellet the undissolved solid.

-

Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

-

Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of the this compound in the diluted sample using a validated HPLC method.

-

Calculate the original concentration in the saturated solution, which represents the equilibrium solubility.

Caption: Process for kinetic solubility measurement.

Captopril Signaling Pathway and the Relevance of Solubility

Captopril exerts its therapeutic effect by inhibiting the angiotensin-converting enzyme (ACE), a key component of the Renin-Angiotensin-Aldosterone System (RAAS). For Captopril or its analogs to be effective, they must first be absorbed into the systemic circulation, a process highly dependent on their aqueous solubility.

Simplified RAAS Pathway and Captopril's Mechanism of Action

Caption: Captopril's inhibition of ACE in the RAAS pathway.

Poor aqueous solubility of a this compound would limit its absorption from the gastrointestinal tract, leading to low bioavailability and potentially sub-therapeutic concentrations at the site of action (the ACE enzyme). Therefore, the solubility data obtained from the experimental protocols outlined above are critical for predicting the in vivo performance of any new Captopril derivative.

Conclusion

While specific solubility data for a this compound is not currently available in the public domain, a strong predictive framework can be established based on the known properties of Captopril and the general effects of bromination on pharmaceutical compounds. It is hypothesized that a bromo analog will exhibit decreased aqueous solubility and increased solubility in non-polar organic solvents. To validate this hypothesis and to provide the essential data for further drug development, the detailed experimental protocols for equilibrium and kinetic solubility determination provided in this guide should be followed. The insights gained from these studies will be paramount in assessing the potential of Captopril bromo analogs as viable clinical candidates.

References

- 1. nbinno.com [nbinno.com]

- 2. Ascensus [ascensusspecialties.com]

- 3. Introducing bromine to the molecular structure as a strategy for drug design | Journal of Medical Science [jms.ump.edu.pl]

- 4. Captopril | C9H15NO3S | CID 44093 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 9.2 Properties of Halogenated Compounds – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 6. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Spectroscopic Data of Captopril Disulfide, the Oxidation Product of Captopril with Brominating Agents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for captopril disulfide, the primary product formed from the reaction of the angiotensin-converting enzyme (ACE) inhibitor, captopril, with brominating agents such as N-bromosuccinimide (NBS). While the term "captopril bromo analog" might imply a direct bromination of the captopril structure, the literature extensively documents the oxidation of captopril's thiol group to a disulfide bridge under these conditions. This document details the available spectroscopic data (Mass Spectrometry, Infrared Spectroscopy, and Nuclear Magnetic Resonance Spectroscopy) for captopril disulfide, alongside relevant experimental protocols.

Reaction of Captopril with Brominating Agents: Formation of Captopril Disulfide

The sulfhydryl group (-SH) in captopril is susceptible to oxidation. In the presence of a brominating agent like N-bromosuccinimide, captopril readily undergoes oxidation to form its disulfide dimer.[1][2] The reaction proceeds via a proposed mechanism where the thiol is oxidized, leading to the formation of a sulfur-sulfur bond between two captopril molecules.

Caption: Reaction pathway for the oxidation of captopril.

Spectroscopic Data

The following tables summarize the key spectroscopic data for captopril and its disulfide metabolite.

Mass Spectrometry Data

Mass spectrometry is a crucial tool for confirming the molecular weight of captopril disulfide.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Mass Spectral Peaks (m/z) |

| Captopril | C₉H₁₅NO₃S | 217.29 | 218.1 [M+H]⁺, 115.9 (fragment)[3] |

| Captopril Disulfide | C₁₈H₂₈N₂O₆S₂ | 432.55 | 433.1 [M+H]⁺, fragmentation pattern available in literature [4] |

Infrared (IR) Spectroscopy Data

IR spectroscopy provides information about the functional groups present in the molecule. The most significant change upon oxidation of captopril to its disulfide is the disappearance of the S-H stretching vibration.

| Functional Group | Captopril (cm⁻¹)[5] | Captopril Disulfide (cm⁻¹) (Expected/Reported) |

| O-H (Carboxylic Acid) | ~3000-2800 (broad) | ~3000-2800 (broad) |

| C-H (stretch) | ~2975 | ~2975 |

| S-H (stretch) | ~2562 | Absent [6] |

| C=O (Carboxylic Acid) | ~1740 | ~1740 |

| C=O (Amide) | ~1578 | ~1578 |

| S-S (stretch) | Absent | ~512 (Raman) [7] |

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Detailed ¹H and ¹³C NMR spectroscopic data for captopril disulfide are not widely available in the public domain. However, based on the structure, certain changes from the spectra of captopril can be predicted.

¹H NMR Data

| Proton Assignment (Captopril) | Chemical Shift (δ ppm) (in D₂O)[1] | Expected Chemical Shift (δ ppm) (Captopril Disulfide) |

| CH₃ | ~1.1-1.3 (d) | Similar chemical shift, may show slight downfield shift. |

| CH (methine) | ~2.7-2.9 (m) | Significant downfield shift due to proximity to the S-S bond. |

| CH₂-S | ~2.2-2.6 (m) | Significant downfield shift due to deshielding from the S-S bond. |

| Proline CH₂ (β, γ, δ) | ~1.8-2.4 (m) | Minor changes expected. |

| Proline CH (α) | ~3.5-3.8 (m) | Minor changes expected. |

| Proline CH (α) | ~4.2-4.4 (dd) | Minor changes expected. |

¹³C NMR Data

A study has reported the ¹³C NMR assignments for captopril and its disulfide metabolite.[8] While the full data set is not publicly available, the study confirms that the spectra can distinguish between the two compounds and that both exist predominantly in the trans conformation. The most significant change is expected for the carbons attached to or near the sulfur atoms.

| Carbon Assignment (Captopril) | Chemical Shift (δ ppm)[7] | Expected Chemical Shift (δ ppm) (Captopril Disulfide) |

| CH₃ | ~19 | Similar chemical shift. |

| CH (methine) | ~43 | Downfield shift. |

| CH₂-S | ~27 | Significant downfield shift. |

| Proline Cβ | ~30 | Minor changes expected. |

| Proline Cγ | ~25 | Minor changes expected. |

| Proline Cδ | ~48 | Minor changes expected. |

| Proline Cα | ~61 | Minor changes expected. |

| C=O (Amide) | ~175 | Minor changes expected. |

| C=O (Carboxylic Acid) | ~177 | Minor changes expected. |

Experimental Protocols

Synthesis of Captopril Disulfide

A general procedure for the oxidation of captopril to captopril disulfide can be performed using various oxidizing agents. A method using N-bromosuccinimide would involve the following conceptual steps:

Caption: A typical workflow for synthesis and analysis.

Protocol:

-

Dissolution: Dissolve captopril in a suitable solvent, such as a buffered aqueous solution.

-

Reaction: Cool the solution in an ice bath and slowly add a solution of N-bromosuccinimide (1 equivalent) in the same solvent.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: Once the reaction is complete, quench any excess NBS with a reducing agent like sodium thiosulfate. Acidify the solution and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

-

Purification: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Spectroscopic Analysis

Mass Spectrometry (MS):

-

Technique: Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).

-

Ionization Mode: Positive or negative ion mode.

-

Analysis: Determine the mass-to-charge ratio (m/z) of the molecular ion and analyze the fragmentation pattern. For captopril disulfide, a prominent peak at m/z 433.1 corresponding to [M+H]⁺ is expected.[4]

Infrared (IR) Spectroscopy:

-

Technique: Fourier Transform Infrared (FTIR) spectroscopy.

-

Sample Preparation: KBr pellet or as a thin film.

-

Analysis: Identify characteristic absorption bands for functional groups. The key is to confirm the absence of the S-H stretch around 2562 cm⁻¹ and potentially identify the weak S-S stretch.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Technique: ¹H NMR and ¹³C NMR spectroscopy.

-

Solvent: Deuterated solvent such as D₂O, CDCl₃, or DMSO-d₆.

-

Analysis:

-

¹H NMR: Determine the chemical shifts, multiplicities, and integration of proton signals.

-

¹³C NMR: Determine the chemical shifts of carbon signals. DEPT experiments can be used to distinguish between CH, CH₂, and CH₃ groups.

-

Conclusion

The reaction of captopril with brominating agents yields captopril disulfide, a dimeric species formed through the oxidation of the thiol group. This guide provides a summary of the available spectroscopic data and general experimental protocols for the synthesis and characterization of this important metabolite and degradation product of captopril. While detailed NMR spectra for captopril disulfide are not readily found in publicly accessible literature, the provided information on its mass spectrometry and IR spectroscopy, along with the expected changes in NMR spectra, offers a solid foundation for researchers and scientists in the field of drug development and analysis.

References

- 1. ualberta.scholaris.ca [ualberta.scholaris.ca]

- 2. Nuclear magnetic resonance studies of thiol/disulfide chemistry: I. Kinetics and equilibria of the reduction of captopril disulfide and captopril-glutathione mixed disulfide by glutathione | Semantic Scholar [semanticscholar.org]

- 3. redalyc.org [redalyc.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Vibrational spectroscopic studies on the disulfide formation and secondary conformational changes of captopril-HSA mixture after UV-B irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

A Crystallographic and In Silico Analysis of Captopril and a Hypothetical Bromo Analog for Angiotensin-Converting Enzyme Inhibition

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of the crystal structure of captopril, a potent angiotensin-converting enzyme (ACE) inhibitor. While crystallographic data for a bromo analog of captopril is not publicly available, this paper explores the known structural features of captopril and presents an in-silico discussion on the potential structural and functional implications of introducing a bromine substituent. This document summarizes key quantitative crystallographic data, outlines detailed experimental protocols for the structural determination of captopril, and utilizes visualizations to illustrate experimental workflows and the established signaling pathway.

Introduction

Captopril was the first orally active ACE inhibitor and marked a breakthrough in the treatment of hypertension and heart failure.[1] Its mechanism of action involves the inhibition of the angiotensin-converting enzyme, a key component of the renin-angiotensin-aldosterone system (RAAS).[2][3] The efficacy of captopril is intrinsically linked to its specific three-dimensional structure, which allows it to bind to the active site of ACE.[4][5][6] The introduction of a halogen, such as bromine, to the captopril scaffold represents a potential avenue for modifying its physicochemical properties, which could influence its pharmacokinetic and pharmacodynamic profile. This guide serves to consolidate the existing crystallographic knowledge of captopril and to provide a theoretical framework for the structural analysis of a hypothetical bromo analog.

The Renin-Angiotensin-Aldosterone System (RAAS) Signaling Pathway

Captopril exerts its therapeutic effect by inhibiting the angiotensin-converting enzyme (ACE), a central component of the Renin-Angiotensin-Aldosterone System (RAAS). Understanding this pathway is crucial for comprehending captopril's mechanism of action.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Captopril | C9H15NO3S | CID 44093 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Structural details on the binding of antihypertensive drugs captopril and enalaprilat to human testicular angiotensin I-converting enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

Potential Biological Targets of Captopril Bromo Analog: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Captopril, the first-in-class angiotensin-converting enzyme (ACE) inhibitor, revolutionized the treatment of hypertension and heart failure. Its mechanism of action, centered on the inhibition of ACE within the renin-angiotensin-aldosterone system (RAAS), has been extensively studied. The development of captopril analogs aims to enhance potency, selectivity, and pharmacokinetic properties. This technical guide explores the potential biological targets of a hypothetical captopril bromo analog, extrapolating from the known targets of captopril and considering the influence of halogenation on molecular interactions. The introduction of a bromine atom, a halogen, can significantly alter the physicochemical properties of a molecule, including its lipophilicity, electronic distribution, and size. These changes can, in turn, affect its binding affinity and selectivity for various biological targets. This document serves as a resource for researchers and drug development professionals interested in the potential therapeutic applications of halogenated captopril derivatives.

Potential Biological Targets

While the primary target of captopril is ACE, research has revealed its interaction with other zinc-containing metalloproteinases. A bromo analog of captopril is likely to share these targets, with its potency and selectivity modulated by the presence of the bromine atom.

Angiotensin-Converting Enzyme (ACE)

The principal target of captopril is ACE (EC 3.4.15.1), a central enzyme in the RAAS responsible for the conversion of angiotensin I to the potent vasoconstrictor angiotensin II.[1] Captopril's inhibitory activity is attributed to its terminal sulfhydryl group, which chelates the zinc ion in the active site of ACE.[2]

Potential Impact of Bromination: Bromination of the proline ring could enhance the binding affinity of the analog for ACE through several mechanisms. The increased lipophilicity could favor interactions with hydrophobic pockets within the enzyme's active site. Furthermore, the electron-withdrawing nature of bromine could influence the acidity of the carboxylic acid group, potentially strengthening its interaction with cationic residues in the active site.

Metallo-β-Lactamases (MBLs)

Metallo-β-lactamases are a class of bacterial enzymes that confer resistance to β-lactam antibiotics by hydrolyzing the amide bond in the β-lactam ring. Captopril and its stereoisomers have been shown to inhibit various MBLs, including IMP-1, BcII, and VIM-2.[3] This inhibition is also mediated by the interaction of the thiol group with the zinc ions in the MBL active site.

Potential Impact of Bromination: The addition of a bromine atom to the captopril scaffold could modulate its MBL inhibitory activity. The increased size and altered electronic properties of the analog could influence its fit within the active site of different MBL subtypes, potentially leading to enhanced or more selective inhibition.

Matrix Metalloproteinases (MMPs)

Matrix metalloproteinases are a family of zinc-dependent endopeptidases involved in the degradation of extracellular matrix components. Dysregulation of MMP activity is implicated in various pathological conditions, including cancer and cardiovascular diseases. Captopril has been shown to inhibit MMP-2 and MMP-9.[4][5]

Potential Impact of Bromination: Similar to its effects on ACE and MBLs, a bromo analog of captopril could exhibit altered inhibitory activity against MMPs. The bromination could enhance interactions with specific subsites within the MMP active site, potentially leading to increased potency or selectivity for certain MMP isoforms.

Leukotriene A4 Hydrolase (LTA4H)

Leukotriene A4 hydrolase is a bifunctional zinc enzyme that catalyzes the final step in the biosynthesis of the pro-inflammatory mediator leukotriene B4 (LTB4). Captopril has been identified as a competitive inhibitor of LTA4H.[3][6] The inhibition is likely due to the interaction of the sulfhydryl group with the active site zinc ion.[3][6]

Potential Impact of Bromination: A this compound could also inhibit LTA4H. The bromination might influence the orientation of the molecule within the active site, potentially affecting its inhibitory potency.

Bradykinin B1 and B2 Receptors

Captopril's therapeutic effects are not solely due to ACE inhibition. By inhibiting the degradation of bradykinin, captopril indirectly potentiates the effects of this vasodilator peptide on its B1 and B2 receptors.[7][8] Some studies also suggest a direct interaction of ACE inhibitors with bradykinin receptors.[9][10]

Potential Impact of Bromination: The structural modifications introduced by bromination could alter the indirect effects of the analog on the bradykinin system. Furthermore, it might influence any direct interactions with bradykinin receptors, a possibility that warrants further investigation.

Quantitative Data

As the this compound is a hypothetical compound for the purpose of this guide, no direct experimental data exists. The following tables summarize the available quantitative data for captopril against its known biological targets, providing a baseline for predicting the potential activity of a bromo analog.

| Target Enzyme | Inhibitor | IC50 / Ki | Assay Conditions | Reference |

| Angiotensin-Converting Enzyme (ACE) | Captopril | IC50 = 22 nM | - | [11] |

| Leukotriene A4 Hydrolase (LTB4 formation) | Captopril | Ki = 6.0 µM | pH 8 | [3][6] |

| Leukotriene A4 Hydrolase (aminopeptidase activity) | Captopril | Ki = 60 nM | pH 8 | [3][6] |

| Matrix Metalloproteinase-2 (MMP-2) | Captopril | Inhibition at ≥ 1 mM | Gelatin zymography | [4] |

| Matrix Metalloproteinase-9 (MMP-9) | Captopril | - | - | [5] |

Experimental Protocols

Angiotensin-Converting Enzyme (ACE) Inhibition Assay

This protocol is adapted from methods used to assess ACE inhibitory activity.

Materials:

-

Angiotensin-Converting Enzyme (from rabbit lung)

-

Hippuryl-L-Histidyl-L-Leucine (HHL) as substrate

-

Captopril (as a positive control)

-

This compound (test compound)

-

Borate buffer (pH 8.3)

-

1 M HCl

-

Ethyl acetate

Procedure:

-

Prepare solutions of the test compound and captopril at various concentrations.

-

In a microcentrifuge tube, pre-incubate 20 µL of the ACE solution (e.g., 100 mU/mL) with 20 µL of the inhibitor solution (test compound or captopril) or buffer (for control) for 10 minutes at 37°C.

-

Initiate the enzymatic reaction by adding 200 µL of the HHL substrate solution (e.g., 5 mM in borate buffer).

-

Incubate the reaction mixture for 30 minutes at 37°C.

-

Stop the reaction by adding 250 µL of 1 M HCl.

-

Extract the hippuric acid (HA) formed by adding 1.5 mL of ethyl acetate and vortexing.

-

Centrifuge the mixture to separate the phases.

-

Carefully transfer the upper ethyl acetate layer to a new tube and evaporate the solvent.

-

Re-dissolve the dried HA in a suitable mobile phase for HPLC analysis or in water for spectrophotometric quantification at 228 nm.

-

Calculate the percentage of ACE inhibition for each inhibitor concentration and determine the IC50 value.

Matrix Metalloproteinase (MMP) Inhibition Assay (Gelatin Zymography)

This protocol is a general method for assessing the inhibition of gelatinases like MMP-2 and MMP-9.

Materials:

-

Recombinant human MMP-2 or MMP-9

-

Captopril (as a positive control)

-

This compound (test compound)

-

Tris-HCl buffer (pH 7.5)

-

Gelatin-containing polyacrylamide gels (for electrophoresis)

-

Incubation buffer (e.g., Tris-HCl, CaCl2, ZnCl2)

-

Coomassie Brilliant Blue staining solution

-

Destaining solution

Procedure:

-

Activate the pro-MMP enzyme according to the manufacturer's instructions (e.g., with APMA).

-

Pre-incubate the activated MMP with various concentrations of the test compound or captopril for a specified time at 37°C.

-

Mix the enzyme-inhibitor solution with a non-reducing sample buffer.

-

Perform non-reducing SDS-PAGE using a polyacrylamide gel containing gelatin (e.g., 1 mg/mL).

-

After electrophoresis, wash the gel with a Triton X-100 solution to remove SDS and allow the enzyme to renature.

-

Incubate the gel in the incubation buffer overnight at 37°C to allow for gelatin degradation by the MMP.

-

Stain the gel with Coomassie Brilliant Blue R-250.

-

Destain the gel. Areas of gelatin degradation will appear as clear bands against a blue background.

-

Quantify the intensity of the bands to determine the extent of inhibition.

Signaling Pathways and Experimental Workflows

Renin-Angiotensin-Aldosterone System (RAAS) and ACE Inhibition

The following diagram illustrates the central role of ACE in the RAAS and the mechanism of action of captopril and its potential bromo analog.

Caption: The Renin-Angiotensin-Aldosterone System and the inhibitory action of this compound on ACE.

Experimental Workflow for Target Identification and Characterization

The logical flow for investigating the biological targets of a novel compound like a this compound is depicted below.

References

- 1. L-Proline | C5H9NO2 | CID 145742 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. researchgate.net [researchgate.net]

- 4. Captopril and lisinopril only inhibit matrix metalloproteinase-2 (MMP-2) activity at millimolar concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Inhibitory profiles of captopril on matrix metalloproteinase-9 activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Inhibition of leukotriene A4 hydrolase/aminopeptidase by captopril - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Captopril inhibits endothelin-1 secretion from endothelial cells through bradykinin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The effects of captopril (SQ 14,225) on bradykinin-induced bronchoconstriction in the anesthetized guinea pig - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. journals.physiology.org [journals.physiology.org]

- 10. journals.physiology.org [journals.physiology.org]

- 11. Captopril | ACE and LTA<sub>4</sub> hydrolase inhibitor | Hello Bio [hellobio.com]

A Technical Guide to Captopril: Synthesis, Mechanism of Action, and Protocols for Derivative Evaluation

Introduction

Captopril, the first orally active angiotensin-converting enzyme (ACE) inhibitor, marked a breakthrough in the treatment of hypertension and congestive heart failure.[1][2] Its development was a landmark in structure-based drug design, targeting a key enzyme in the Renin-Angiotensin-Aldosterone System (RAAS).[2] ACE inhibitors block the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor, leading to vasodilation and reduced blood pressure.[1][3][4] They also inhibit the degradation of bradykinin, a vasodilator, which contributes to their antihypertensive effect.[3]

The core structure of Captopril features three key pharmacophoric elements essential for its inhibitory activity: a terminal carboxyl group, an amide carbonyl group, and a sulfhydryl (-SH) group that acts as a potent zinc ligand within the ACE active site.[5][6] Modifications to this scaffold, including the exploration of different zinc-binding groups and substitutions on the proline ring, have been a cornerstone of research into new ACE inhibitors.[7][8]

While extensive literature exists on various Captopril analogs, specific research detailing the synthesis and biological evaluation of bromo-substituted Captopril derivatives is not prominent in publicly available scientific databases. This guide, therefore, provides a foundational overview of Captopril's mechanism, general synthesis strategies that could be adapted for novel derivatives, and detailed experimental protocols essential for their evaluation. This information is intended to equip researchers and drug development professionals with the necessary background to explore novel halogenated Captopril analogs.

Mechanism of Action: The Renin-Angiotensin-Aldosterone System (RAAS)

Captopril exerts its therapeutic effect by inhibiting the Angiotensin-Converting Enzyme (ACE), a central component of the RAAS. This hormonal cascade is a critical regulator of blood pressure and fluid balance.[9] By blocking ACE, Captopril prevents the formation of Angiotensin II, which has multiple hypertensive effects, including direct vasoconstriction, stimulation of aldosterone release (leading to sodium and water retention), and potentiation of the sympathetic nervous system.[3]

General Synthesis of Captopril Analogs

The synthesis of Captopril and its analogs typically involves the coupling of L-proline with a substituted propionyl chloride.[10] An adaptation of this strategy for a bromo-substituted derivative would likely involve starting with a brominated methacrylic acid or a similar precursor. The following is a generalized synthetic scheme based on published methods.[10][11]

-

Halogenation: A starting material like methacrylic acid is treated with a hydrogen halide (e.g., HBr) to produce a 3-halogeno-2-methylpropanoic acid.[11]

-

Acyl Chloride Formation: The resulting acid is treated with a reagent like thionyl chloride (SOCl₂) to form the corresponding 3-halogeno-2-methylpropanoyl chloride.[10][11]

-

Coupling with L-Proline: The acyl chloride is then reacted with L-proline in a suitable basic medium to form the N-acyl-proline derivative.[10][11] This step creates a mixture of diastereomers.

-

Diastereomer Separation: The R- and S-diastereoisomers are separated, often through crystallization with a chiral amine like dicyclohexylamine.[11]

-

Thiol Group Introduction: The halogen on the desired diastereomer is displaced by a sulfur nucleophile, such as ammonium hydrosulfide, to introduce the critical thiol group, yielding the final Captopril analog.[11]

Quantitative Data Summary

A comprehensive search of the literature did not yield specific quantitative data (e.g., IC₅₀ values) for bromo-substituted Captopril derivatives. For reference, the reported IC₅₀ values for the parent compound, Captopril, vary depending on the assay conditions but are typically in the low nanomolar range.[9] The evaluation of any novel bromo-substituted derivative would require generating this data experimentally using the protocols outlined below.

| Compound | Target | IC₅₀ Value (nM) | Assay Substrate |

| Captopril | ACE | 1.79 - 35 | Various Synthetic Substrates[9] |

| Bromo-substituted Derivatives | ACE | Data Not Available | - |

Experimental Protocol: In Vitro ACE Inhibition Assay

The following is a detailed protocol for determining the ACE inhibitory activity of a test compound, adapted from standard spectrophotometric methods.[9][12][13] This assay measures the amount of hippuric acid (HA) produced from the hydrolysis of the substrate hippuryl-L-histidyl-L-leucine (HHL) by ACE.

1. Materials and Reagents

-

Angiotensin-Converting Enzyme (ACE) from rabbit lung

-

Hippuryl-L-histidyl-L-leucine (HHL) substrate

-

Sodium borate buffer (50 mM, pH 8.3, containing 300 mM NaCl)[12][13]

-

Test compound (e.g., bromo-captopril derivative)

-

Positive control: Captopril

-

Hydrochloric acid (HCl), 1 M

-

Ethyl acetate

-

Deionized water

-

Microcentrifuge tubes or 96-well plate

-

Thermomixer or water bath (37°C)

-

Spectrophotometer or microplate reader capable of reading at 228 nm[9][12]

2. Reagent Preparation

-

Borate Buffer: Prepare a solution of 50 mM sodium borate with 300 mM NaCl in deionized water. Adjust the pH to 8.3 with 1 M NaOH.[13]

-

HHL Substrate Solution: Prepare a 5 mM solution of HHL in the borate buffer.[12]

-

ACE Solution: Prepare an 80 mU/mL solution of ACE in the borate buffer.[12][13]

-

Test Compound Solutions: Prepare a stock solution of the test compound in a suitable solvent (e.g., deionized water or DMSO). Create a series of serial dilutions to determine the IC₅₀ value.[9]

3. Assay Procedure

-

Reaction Setup: In triplicate, add 25 µL of the ACE solution to microcentrifuge tubes or wells.[12]

-

Inhibitor Addition: Add 25 µL of each test compound dilution to the corresponding tubes. For the positive control, use a known concentration of Captopril. For the negative control (100% enzyme activity), add 25 µL of the solvent used for the test compounds.[12][13]

-

Pre-incubation: Pre-incubate the mixtures for 3-5 minutes at 37°C.[12][13]

-

Reaction Initiation: Initiate the enzymatic reaction by adding 25 µL of the HHL substrate solution to all tubes.[12]

-

Incubation: Incubate the reaction mixture for 30-60 minutes at 37°C, with shaking if possible.[9][12]

-

Reaction Termination: Stop the reaction by adding 50-200 µL of 1 M HCl.[12][14]

-

Extraction: Add 1.5 mL of ethyl acetate to each tube, vortex vigorously to extract the hippuric acid, and centrifuge to separate the layers.[9][12]

-

Measurement: Carefully transfer the upper organic layer (ethyl acetate) to a new tube and evaporate the solvent. Re-dissolve the dried hippuric acid in a known volume of deionized water.[12]

-

Data Acquisition: Measure the absorbance of the solution at 228 nm using a spectrophotometer.[9][12]

4. Data Analysis

-

Calculate Percent Inhibition: The percentage of ACE inhibition for each concentration of the test compound is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the negative control and A_sample is the absorbance of the sample with the test compound.[12]

-

Determine IC₅₀: Plot the percentage of inhibition against the logarithm of the inhibitor concentration. Use non-linear regression analysis to fit a dose-response curve and determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.[9]

References

- 1. Captopril - Wikipedia [en.wikipedia.org]

- 2. Frontiers | Small molecule angiotensin converting enzyme inhibitors: A medicinal chemistry perspective [frontiersin.org]

- 3. CV Pharmacology | Angiotensin Converting Enzyme (ACE) Inhibitors [cvpharmacology.com]

- 4. Angiotensin-converting enzyme (ACE) inhibitors - Mayo Clinic [mayoclinic.org]

- 5. A unique geometry of the active site of angiotensin-converting enzyme consistent with structure-activity studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Structural relationships of angiotensin converting-enzyme inhibitors to pharmacologic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. scispace.com [scispace.com]

- 11. An improved synthesis of captopril - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. idpublications.org [idpublications.org]

- 14. mdpi.com [mdpi.com]

The Angiotensin-Converting Enzyme Inhibitory Landscape: A Technical Guide to the Structure-Activity Relationship of Captopril Analogs

For Immediate Release

This technical guide provides a comprehensive analysis of the structure-activity relationship (SAR) of captopril analogs for researchers, scientists, and drug development professionals. Captopril, the first orally active angiotensin-converting enzyme (ACE) inhibitor, serves as a foundational model for the design of antihypertensive drugs. Understanding the intricate relationship between its structural components and inhibitory activity is paramount for the development of novel, more potent, and specific ACE inhibitors.

Core Structure of Captopril

Captopril's efficacy as an ACE inhibitor is intrinsically linked to three key structural moieties: a terminal sulfhydryl (-SH) group, a proline residue, and an acyl group. The strategic arrangement of these components allows for high-affinity binding to the active site of ACE, a zinc-dependent metalloproteinase. The fundamental interactions involve the chelation of the active site's zinc ion by the sulfhydryl group, hydrogen bonding with key amino acid residues, and ionic interactions with the enzyme's cationic sites.

Structure-Activity Relationship of Captopril Analogs

The systematic modification of captopril's core structure has yielded a wealth of data on the structural requirements for potent ACE inhibition. The following sections detail the impact of alterations to each of the key functional groups, with quantitative data on inhibitory activity presented in the subsequent tables.

The Critical Role of the Zinc-Binding Group

The sulfhydryl group of captopril is a cornerstone of its potent ACE inhibitory activity, acting as a powerful chelating agent for the zinc ion (Zn²⁺) within the enzyme's active site.[1] Replacement of this sulfhydryl group has been a primary focus of analog development to mitigate side effects associated with this moiety, such as skin rashes and taste disturbances.

Substitution of the thiol with a carboxyl group, as seen in enalaprilat, maintains inhibitory activity, although the potency can be affected. For instance, while captopril exhibits an IC50 value of 1.7 nM, enalaprilat has an IC50 of 1.2 nM, indicating a comparable level of potency. The development of selenium analogs, such as seleno-captopril, has also been explored, with some studies showing comparable or slightly reduced potency compared to their thiol counterparts.[2]

The Significance of the Proline Moiety

The proline residue in captopril plays a crucial role in its binding to ACE. The carboxyl group of the proline is essential for ionic bonding with a cationic site on the enzyme.[3] Modifications to the proline ring can significantly impact inhibitory potency. The five-membered ring of the proline residue is considered important for the correct orientation of the carboxylate moiety.[4] The introduction of bulky substituents on the proline ring can lead to a decrease in activity due to steric hindrance.

Influence of the Acyl Group

The acyl group, which connects the sulfhydryl-containing moiety to the proline ring, also contributes to the overall binding affinity. The addition of a methyl group at the α-position of the acyl chain, as in captopril (2-D-methyl-3-mercaptopropanoyl-L-proline), was found to considerably increase inhibitory activity compared to the prototype without the methyl group.[3] However, increasing the length of the acyl chain does not necessarily enhance activity. For example, replacing the succinic acid derivative with a glutamic acid derivative did not improve potency.[3]

Quantitative Analysis of Captopril Analogs

The following tables summarize the in vitro ACE inhibitory activity (IC50 values) of captopril and its analogs. A lower IC50 value indicates greater potency.

Table 1: ACE Inhibitory Activity of Captopril and Analogs with Modified Zinc-Binding Groups

| Compound | Zinc-Binding Group | IC50 (nM) |

| Captopril | -SH | 1.7 - 23 |

| Enalaprilat | -COOH | 1.2 |

| Seleno-captopril | -SeH | 36.4 |

Note: IC50 values can vary depending on the experimental conditions.

Table 2: ACE Inhibitory Activity of Captopril Analogs with Proline Modifications

| Compound | Proline Modification | IC50 (nM) |